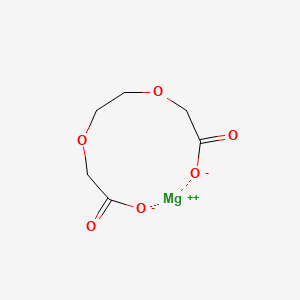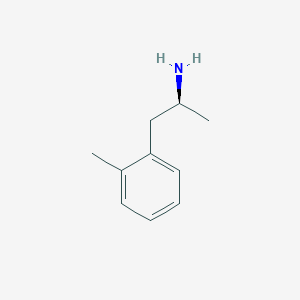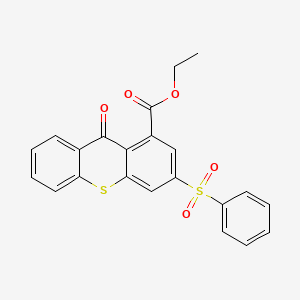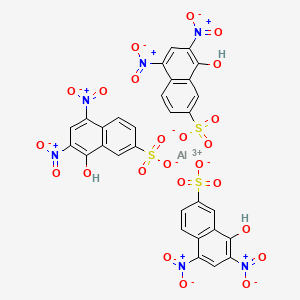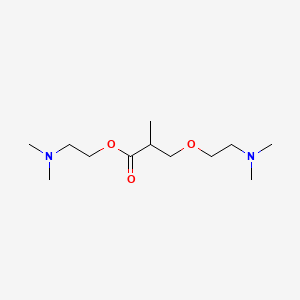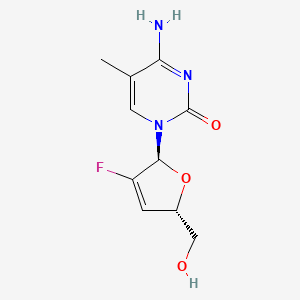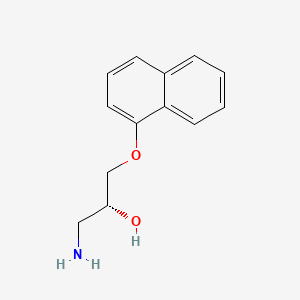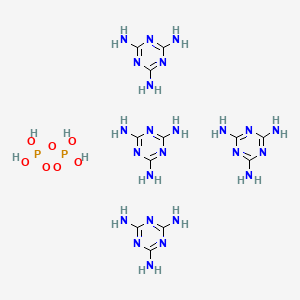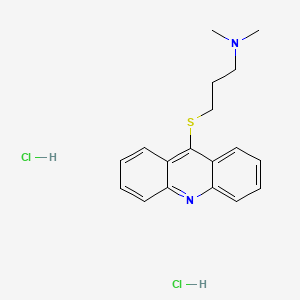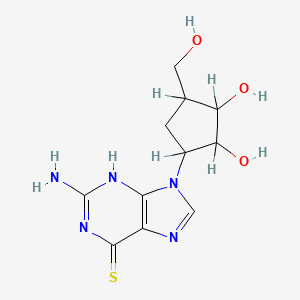
9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives and specific reagents that introduce the thione and amino groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce amino groups.
Thionation reactions: using reagents like phosphorus pentasulfide (P2S5) to convert carbonyl groups to thione groups.
Cyclization reactions: to form the cyclopentyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, chromatography, and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion of thione to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, purine derivatives are essential for studying nucleic acids and their functions. This compound may be used in research related to DNA and RNA synthesis, replication, and repair.
Medicine
In medicine, purine derivatives have potential therapeutic applications. This compound may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” involves its interaction with molecular targets and pathways. The compound may:
Bind to specific enzymes or receptors: Modulating their activity and affecting biochemical pathways.
Inhibit or activate enzymes: Leading to changes in metabolic processes.
Interact with nucleic acids: Affecting DNA or RNA synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A purine derivative found in DNA and RNA.
Guanine: Another purine derivative found in DNA and RNA.
Thioguanine: A purine analog used in chemotherapy.
Uniqueness
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is unique due to its specific functional groups and structural features
Propriétés
Numéro CAS |
88801-85-8 |
|---|---|
Formule moléculaire |
C11H15N5O3S |
Poids moléculaire |
297.34 g/mol |
Nom IUPAC |
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H15N5O3S/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20) |
Clé InChI |
XPULRKNZIDAAQY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C1N2C=NC3=C2NC(=NC3=S)N)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


